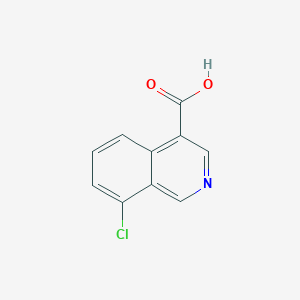

8-Chloroisoquinoline-4-carboxylic acid

Description

BenchChem offers high-quality 8-Chloroisoquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloroisoquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

8-chloroisoquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-3-1-2-6-7(9)4-12-5-8(6)10(13)14/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBEGXYDMCQMRPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=C1)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

8-Chloroisoquinoline-4-carboxylic Acid: Physicochemical Profiling and Synthetic Applications in Target-Oriented Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount for optimizing both pharmacodynamics and pharmacokinetics. 8-Chloroisoquinoline-4-carboxylic acid has emerged as a privileged building block in the synthesis of novel therapeutics, particularly in the oncology and central nervous system (CNS) domains. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural advantages, and validated synthetic workflows, empowering drug development professionals to effectively integrate this intermediate into high-throughput screening libraries and lead optimization campaigns.

Physicochemical Profiling

Accurate physicochemical data is the foundation of reliable synthetic planning and analytical validation. 8-Chloroisoquinoline-4-carboxylic acid is a halogenated, nitrogen-containing heteroaromatic compound[1]. The presence of the carboxylic acid at the 4-position and the chlorine atom at the 8-position provides distinct electronic and steric environments that must be accounted for during synthesis and purification.

Below is the consolidated quantitative and structural data for this compound[1][2][3]:

| Property | Value |

| Chemical Name | 8-Chloroisoquinoline-4-carboxylic acid |

| CAS Number | 1824065-62-4 |

| Molecular Formula | C₁₀H₆ClNO₂ |

| Molecular Weight | 207.61 g/mol |

| Monoisotopic Mass | 207.0087 Da |

| SMILES | O=C(C1=CN=CC2=C1C=CC=C2Cl)O |

| Physical Form | White to Yellow Solid |

| Storage Conditions | Room temperature; sealed in dry environment |

Structural & Mechanistic Insights

As a Senior Application Scientist, it is critical to understand why this specific scaffold is chosen over simpler benzenoid or pyridyl alternatives. The utility of 8-Chloroisoquinoline-4-carboxylic acid is driven by three core structural pillars:

-

The Isoquinoline Core (Bioisosterism & Hinge Binding): Isoquinolines serve as excellent bioisosteres for naphthalene or quinoline rings. Crucially, the basic nitrogen at position 2 acts as a potent hydrogen bond acceptor. In kinase inhibitor design, this nitrogen frequently interacts with the backbone amides of the kinase hinge region, anchoring the molecule within the ATP-binding pocket.

-

The 8-Chloro Substituent (Metabolic Shielding & Halogen Bonding): Halogenation at the 8-position introduces significant lipophilicity and steric bulk. Mechanistically, this chlorine atom shields the adjacent positions from cytochrome P450-mediated oxidative metabolism, thereby improving the compound's half-life. Furthermore, the anisotropic charge distribution around the chlorine atom creates a "sigma-hole," enabling highly specific halogen bonding with electron-rich residues in target proteins.

-

The 4-Carboxylic Acid (Synthetic Versatility): Positioned peri to the 5-position but distant from the 8-chloro group, the 4-carboxylic acid is an ideal handle for divergent synthesis. It allows for rapid library generation via amide couplings, esterifications, or decarboxylative cross-couplings.

Experimental Workflows: Heteroaromatic Amide Coupling

Converting 8-Chloroisoquinoline-4-carboxylic acid into an active pharmaceutical ingredient (API) typically involves amide coupling. However, the electron-withdrawing nature of the isoquinoline ring can stabilize the carboxylate anion, reducing its electrophilicity.

Causality of Reagent Selection: To overcome this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine). HATU provides superior activation kinetics for heteroaromatic carboxylic acids compared to standard EDC/HOBt. DIPEA is selected because its steric bulk prevents it from acting as a competing nucleophile, ensuring high yields.

Fig 1. Standard amide coupling workflow for 8-Chloroisoquinoline-4-carboxylic acid.

Step-by-Step Protocol (Self-Validating System)

-

Preparation: Dissolve 1.0 equivalent (e.g., 207.6 mg, 1.0 mmol) of 8-Chloroisoquinoline-4-carboxylic acid in 5.0 mL of anhydrous DMF under an inert nitrogen atmosphere. Validation: Complete dissolution indicates sufficient solvent volume; DMF is required due to the polarity of the starting material.

-

Activation: Add 1.2 equivalents of HATU (456 mg) followed by 3.0 equivalents of DIPEA (522 µL). Stir at room temperature for 15 minutes. Validation: The solution will transition to a deeper yellow/orange hue, visually confirming the formation of the active HOAt ester.

-

Coupling: Add 1.2 equivalents of the desired primary or secondary amine dropwise.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Validation: Monitor via LC-MS. The protocol is self-validating when the starting material mass ( m/z 208 [M+H]+ ) is completely consumed, replaced by the target amide mass.

-

Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ (15 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via reverse-phase HPLC.

Target Application: Kinase Inhibition Pathways

Derivatives synthesized from 8-Chloroisoquinoline-4-carboxylic acid are frequently deployed as ATP-competitive inhibitors against Receptor Tyrosine Kinases (RTKs) or intracellular signaling kinases (e.g., MAPK, PKA). By occupying the ATP-binding pocket, these isoquinoline derivatives halt the phosphorylation cascade, ultimately preventing oncogenic gene transcription and cellular proliferation.

Fig 2. Mechanism of action for isoquinoline-derived kinase inhibitors blocking signaling.

References

Sources

An In-depth Technical Guide to the Probable Mechanism of Action of 8-Chloroisoquinoline-4-carboxylic acid

A Senior Application Scientist's Perspective on a Promising Heterocyclic Scaffold

Forward: The isoquinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This guide focuses on a specific derivative, 8-Chloroisoquinoline-4-carboxylic acid. It is important to note that, as of the writing of this document, the specific mechanism of action for this particular compound has not been extensively characterized in publicly available literature. Therefore, this guide will provide an in-depth analysis of the most probable mechanism of action by examining the well-established biological activities of the parent quinoline-4-carboxylic acid class. This approach provides a robust, scientifically-grounded framework for researchers and drug development professionals to initiate their own investigations into 8-Chloroisoquinoline-4-carboxylic acid.

The Quinoline-4-Carboxylic Acid Scaffold: A Foundation of Diverse Bioactivity

The quinoline ring system is a cornerstone of many pharmacologically active compounds.[1][2] When functionalized with a carboxylic acid at the 4-position, this scaffold gives rise to a class of molecules with significant therapeutic potential.[1][3] The versatility of this core structure allows for chemical modifications at various positions, enabling the fine-tuning of its biological effects.[1]

The broader class of quinoline-4-carboxylic acids has been shown to exhibit a range of activities, including:

-

Anticancer Properties: Through the inhibition of key enzymes involved in cancer cell proliferation and survival.[1]

-

Antibacterial Effects: Primarily through the disruption of bacterial DNA replication.[1]

-

Antiviral Activity: By targeting host-cell enzymes essential for viral replication.[4]

-

Anti-inflammatory Potential: The underlying mechanisms of which are still under investigation.

Given the structural similarity, it is highly probable that 8-Chloroisoquinoline-4-carboxylic acid shares one or more of these biological activities. The presence of the chlorine atom at the 8-position will likely modulate the potency and selectivity of the compound for its molecular target(s).

The Primary Postulated Mechanism: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A predominant and well-documented mechanism of action for the anticancer effects of quinoline-4-carboxylic acids is the inhibition of Dihydroorotate Dehydrogenase (DHODH).[1][5]

2.1. The Critical Role of DHODH in Cancer Proliferation

DHODH is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, which is responsible for the synthesis of the nucleotide building blocks of DNA and RNA.[1][5] This pathway is particularly crucial for rapidly dividing cells, such as cancer cells, which have a high demand for nucleotides to support their accelerated growth and replication.[1] By inhibiting DHODH, quinoline-4-carboxylic acid derivatives can deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and a halt in tumor growth.[1][5]

The enzymatic reaction catalyzed by DHODH is the oxidation of dihydroorotate to orotate.[5] This is a rate-limiting step in pyrimidine synthesis, making DHODH an attractive target for cancer therapy.

Caption: The role of DHODH in pyrimidine synthesis and its probable inhibition.

2.2. Structural Basis for DHODH Inhibition

The inhibitory activity of quinoline-4-carboxylic acids against DHODH is attributed to their ability to bind to the same site as the well-characterized DHODH inhibitor, brequinar.[5] The binding is primarily driven by interactions within a hydrophobic channel of the enzyme. A key interaction is the formation of a salt bridge between the carboxylate group of the inhibitor and a positively charged arginine residue (R136) in the active site.[5] The quinoline core itself engages in hydrophobic interactions with residues such as M43, L58, and A59.[5]

It is hypothesized that the 8-chloro substitution on the isoquinoline ring of 8-Chloroisoquinoline-4-carboxylic acid influences the electronic properties and conformation of the molecule, potentially enhancing its binding affinity for the hydrophobic pocket of DHODH.

Other Potential Mechanisms of Action

While DHODH inhibition is the most probable primary mechanism, the quinoline-4-carboxylic acid scaffold has been linked to other molecular targets. These represent secondary or alternative mechanisms that may contribute to the overall biological profile of 8-Chloroisoquinoline-4-carboxylic acid.

3.1. Histone Deacetylase (HDAC) Inhibition

Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as inhibitors of Histone Deacetylases (HDACs), with a notable selectivity for HDAC3.[1][6] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[6] Their inhibition can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells.[6] The quinoline-4-carboxylic acid moiety in these inhibitors typically serves as the "cap" group, which interacts with the outer rim of the HDAC active site.[6]

3.2. Sirtuin 3 (SIRT3) Inhibition

Derivatives of 2-phenylquinoline-4-carboxylic acid have also been reported as selective inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase.[1][7] SIRT3 is implicated in mitochondrial function and metabolism, and its inhibition can induce cell cycle arrest and differentiation in certain cancer cell lines, such as those found in leukemia.[1]

3.3. Antibacterial Activity via DNA Gyrase Inhibition

The quinolone-4-carboxylic acids are a well-established class of antibacterial agents.[1] Their mechanism of action involves the inhibition of bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication, transcription, and repair in bacteria.[1] By inhibiting this enzyme, these compounds effectively block bacterial proliferation. It is plausible that 8-Chloroisoquinoline-4-carboxylic acid could also exhibit antibacterial properties through this mechanism.

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of 8-Chloroisoquinoline-4-carboxylic acid, a series of well-defined experimental protocols should be employed.

4.1. DHODH Inhibition Assay (Enzymatic Assay)

This protocol is designed to directly measure the inhibitory effect of the compound on the enzymatic activity of DHODH.

Caption: Workflow for a DHODH enzymatic inhibition assay.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of 8-Chloroisoquinoline-4-carboxylic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), a detergent (e.g., Triton X-100), and the DHODH cofactor, decylubiquinone.

-

Enzyme and Inhibitor Incubation: Add a fixed amount of recombinant human DHODH enzyme to each well. Then, add the serially diluted compound or vehicle control (DMSO) to the respective wells. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, dihydroorotate, and a terminal electron acceptor (e.g., 2,6-dichloroindophenol, DCIP) to all wells.

-

Kinetic Measurement: Immediately begin measuring the decrease in absorbance of DCIP over time using a spectrophotometer. The rate of this decrease is proportional to the DHODH activity.

-

Data Analysis: Calculate the percentage of DHODH inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

4.2. Cell-Based Proliferation Assay (e.g., MTT or CCK-8 Assay)

This assay determines the effect of the compound on the viability and proliferation of cancer cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cell lines of interest (e.g., HCT-116, MIA PaCa-2) into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 8-Chloroisoquinoline-4-carboxylic acid for a specified period (e.g., 72 hours).

-

Reagent Addition: Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions. These reagents are converted to a colored product by metabolically active cells.

-

Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC50 value from the resulting dose-response curve.

4.3. Uridine Rescue Assay

This assay can confirm if the antiproliferative effect of the compound is specifically due to the inhibition of pyrimidine biosynthesis.

Step-by-Step Methodology:

-

Experimental Setup: Perform a cell proliferation assay as described above.

-

Uridine Supplementation: In a parallel set of experiments, co-treat the cells with the serial dilutions of 8-Chloroisoquinoline-4-carboxylic acid and a fixed, non-toxic concentration of uridine. Uridine can be taken up by the cells and utilized in the pyrimidine salvage pathway, bypassing the need for de novo synthesis.

-

Data Comparison: If the compound's antiproliferative effect is rescued (i.e., cell viability is restored) in the presence of uridine, it strongly suggests that the mechanism of action is through the inhibition of the de novo pyrimidine biosynthesis pathway.

Quantitative Data from Representative Quinoline-4-Carboxylic Acid Derivatives

The following table summarizes the in vitro activity of selected quinoline-4-carboxylic acid derivatives to provide a reference for the expected potency of this class of compounds.

| Compound/Derivative | Target | Cell Line | Activity (IC50) |

| Quinoline-4-carboxylic acid-chalcone hybrid (4d) | DHODH | A375 (Melanoma) | 5.0 µM |

| Quinoline-4-carboxylic acid-chalcone hybrid (4h) | DHODH | A375 (Melanoma) | 6.8 µM |

| 2-Phenylquinoline-4-carboxylic acid derivative (D28) | HDAC3 | K562 (Leukemia) | Potent in vitro activity |

| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | SIRT3 | MLLr leukemic cell lines | Potent inhibitory activity |

Data synthesized from multiple sources for illustrative purposes.[1]

Conclusion and Future Directions

Based on the extensive evidence from the broader class of quinoline-4-carboxylic acids, the most probable mechanism of action for 8-Chloroisoquinoline-4-carboxylic acid is the inhibition of Dihydroorotate Dehydrogenase. This would position the compound as a potential anticancer agent. However, other mechanisms, such as the inhibition of HDACs, SIRT3, or bacterial DNA gyrase, cannot be ruled out and may contribute to its overall pharmacological profile.

Future research should focus on:

-

Direct enzymatic assays: To confirm the inhibition of DHODH and determine the IC50 value.

-

Broad kinase and enzyme screening: To identify any off-target effects or alternative mechanisms of action.

-

Co-crystallization studies: To elucidate the precise binding mode of 8-Chloroisoquinoline-4-carboxylic acid within its molecular target.

-

In vivo studies: To evaluate the compound's efficacy and safety in animal models of disease.

This in-depth guide provides a comprehensive framework for initiating and advancing the study of 8-Chloroisoquinoline-4-carboxylic acid, a compound with considerable therapeutic promise.

References

- In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents.

-

Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. Available from: [Link]

-

RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate. Available from: [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Available from: [Link]

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Available from: [Link]

- Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.

-

SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. PMC. Available from: [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. Available from: [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace. Available from: [Link]

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Available from: [Link]

-

Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

8-Chloroisoquinoline-4-carboxylic Acid: A Privileged Scaffold for Orthogonal Functionalization in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In modern medicinal chemistry, the identification and utilization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. 8-Chloroisoquinoline-4-carboxylic acid (CAS: 1824065-62-4) represents a highly versatile, bifunctional heterocyclic building block[1].

This whitepaper provides an in-depth technical analysis of this scaffold. By possessing two orthogonal reactive handles—a carboxylic acid at the C4 position and an aryl chloride at the C8 position—this molecule allows for divergent, late-stage functionalization. Isoquinoline-4-carboxylic acid derivatives have demonstrated profound pharmacological utility, serving as the core structure for potent Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonists[2], protein tyrosine kinase inhibitors[3], and novel cytotoxin inhibitors[4].

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, focusing instead on the mechanistic causality behind synthetic choices, validated experimental protocols, and the pharmacological context of the isoquinoline scaffold.

Structural & Physicochemical Profiling

Understanding the physicochemical baseline of 8-chloroisoquinoline-4-carboxylic acid is critical for predicting its solubility, reactivity, and behavior in biological assays. The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring significantly impacts the electronics of the C8-chloride, rendering it more susceptible to palladium-catalyzed oxidative addition compared to an unactivated chlorobenzene.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Scientific Implication |

| CAS Number | 1824065-62-4 | Unique identifier for procurement and database tracking[1]. |

| Molecular Formula | C10H6ClNO2 | Defines stoichiometry for reaction equivalents[1]. |

| Molecular Weight | 207.61 g/mol | Low molecular weight ensures derivatives remain within Lipinski's Rule of 5[1]. |

| Purity (Standard) | ≥95.0% | Sufficient for initial library synthesis; >99% required for late-stage API[1]. |

| Reactive Handles | C4-COOH, C8-Cl | Enables orthogonal sequential functionalization (amidation followed by cross-coupling). |

Mechanistic Synthesis & Derivatization Pathways

The true value of 8-chloroisoquinoline-4-carboxylic acid lies in its orthogonal reactivity. The C4-carboxylic acid can be readily converted into amides, esters, or heterocycles (such as tetrazoles or oxadiazoles) without affecting the C8-chloride. Subsequently, the C8-chloride serves as a handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions.

Figure 1: Workflow for the orthogonal functionalization of the 8-chloroisoquinoline-4-carboxylic acid scaffold.

Medicinal Chemistry Applications

The isoquinoline core is ubiquitous in FDA-approved drugs and clinical candidates. Specific modifications at the 4- and 8-positions yield highly selective pharmacological profiles.

CRTH2 Antagonists for Allergic Inflammation

Isoquinoline-4-carboxylic acid derivatives have been extensively studied as potent antagonists of the CRTH2 receptor, a G-protein coupled receptor activated by Prostaglandin D2 (PGD2)[2]. Standard protocols involving the basic hydrolysis of isoquinoline esters to carboxylic acids, followed by coupling with appropriate amines (using WSC·HCl and HOBT·H2O), have successfully generated libraries of orally active anti-inflammatory agents[2].

Protein Tyrosine Kinase Inhibitors

Substituted isoquinolines, particularly those bearing halogenations (like 8-chloro) and aryl substitutions, are documented inhibitors of protein tyrosine kinases[3]. These compounds inhibit abnormal cellular proliferation by blocking the autophosphorylation of receptors such as EGF and PDGF, making them valuable in treating conditions like psoriasis, atherosclerosis, and various malignancies[3].

Cytotoxin Neutralization

Recent high-throughput virtual screening (HTVS) efforts targeting cobra venom cytotoxins (CTX) identified 1-oxo-2H-isoquinoline-4-carboxylic acid derivatives as promising small-molecule inhibitors[4]. These compounds interact with the functional loops of the cytotoxin, demonstrating the scaffold's ability to disrupt complex protein-protein interactions and prevent dermonecrosis[4].

Figure 2: Mechanism of action for Isoquinoline-4-carboxylic acid derivatives as CRTH2 antagonists.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly stated to aid researchers in troubleshooting and optimization.

Protocol A: C4-Amide Bond Formation (Functionalizing the Carboxylic Acid)

Objective: Synthesize an 8-chloro-N-substituted-isoquinoline-4-carboxamide. Rationale: HATU is selected over traditional EDC/HOBt coupling agents due to its superior kinetics and ability to drive reactions to completion with sterically hindered or electron-deficient amines[2]. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester.

Step-by-Step Procedure:

-

Preparation: In an oven-dried round-bottom flask under N2 atmosphere, dissolve 8-chloroisoquinoline-4-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).

-

Activation: Add DIPEA (3.0 equiv, 3.0 mmol) followed by HATU (1.2 equiv, 1.2 mmol). Stir the reaction mixture at room temperature for 15 minutes. Self-Validation: The solution will typically transition to a pale yellow color, indicating the formation of the active OAt-ester.

-

Coupling: Add the desired primary or secondary amine (1.2 equiv, 1.2 mmol) dropwise.

-

Monitoring: Stir at room temperature for 2–4 hours. Monitor reaction progress via LC-MS or TLC (eluent: 5% MeOH in DCM). The disappearance of the starting material mass (m/z 207) confirms completion.

-

Workup: Quench the reaction by adding water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

-

Purification: Wash the combined organic layers sequentially with saturated aqueous NaHCO3, 1M HCl (if the product is not basic), and brine to remove residual DMF and DIPEA salts. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: C8-Suzuki-Miyaura Cross-Coupling (Functionalizing the Aryl Chloride)

Objective: Install an aryl or heteroaryl group at the C8 position of the previously synthesized C4-amide intermediate. Rationale: Aryl chlorides are traditionally challenging substrates for oxidative addition. Pd(dppf)Cl2 is chosen because the bidentate dppf ligand provides a robust steric and electronic environment that stabilizes the palladium center, preventing catalyst deactivation while facilitating the cross-coupling of the C8-chloride.

Step-by-Step Procedure:

-

Preparation: In a microwave-safe vial, combine the 8-chloro-isoquinoline-4-carboxamide intermediate (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), and anhydrous K2CO3 (3.0 equiv, 1.5 mmol).

-

Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 5.0 mL). Causality: Water is essential to dissolve the inorganic base and accelerate the transmetalation step of the catalytic cycle.

-

Catalyst Introduction: Add Pd(dppf)Cl2 (0.05 equiv, 5 mol%). Seal the vial with a crimp cap and purge the headspace with N2 for 5 minutes.

-

Reaction: Heat the mixture in a microwave synthesizer at 110°C for 30 minutes (or conventionally at 90°C for 12 hours).

-

Monitoring: Verify the consumption of the aryl chloride via LC-MS.

-

Workup & Purification: Dilute the mixture with EtOAc and filter through a pad of Celite to remove palladium black. Separate the aqueous layer, wash the organic layer with brine, dry over Na2SO4, and concentrate. Purify via reverse-phase preparative HPLC to isolate the dual-functionalized lead compound.

Conclusion & Future Perspectives

8-Chloroisoquinoline-4-carboxylic acid is a highly privileged, bifunctional scaffold that offers medicinal chemists a streamlined pathway to chemical diversity. By leveraging the orthogonal reactivity of the C4-carboxylic acid and the C8-chloride, researchers can rapidly construct compound libraries for structure-activity relationship (SAR) studies. As demonstrated by its application in CRTH2 antagonism[2], kinase inhibition[3], and cytotoxin neutralization[4], mastering the derivatization of this scaffold is a high-yield investment for any drug discovery program targeting complex biological pathways.

Sources

- 1. CAS: 1824065-62-4 | CymitQuimica [cymitquimica.com]

- 2. Isoquinoline Derivatives as Potent, Selective, and Orally Active CRTH2 Antagonists [jstage.jst.go.jp]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. High-throughput virtual screening, pharmacophore modelling and antagonist effects of small molecule inhibitors against cytotoxin-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isoquinoline Carboxylic Acid Core: A Legacy of Discovery and a Future of Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold, a bicyclic aromatic heterocycle, stands as a privileged structure in the annals of medicinal chemistry.[1] Its presence in a vast number of natural alkaloids, such as morphine and berberine, has long signaled its profound biological significance.[2][3] The introduction of a carboxylic acid moiety to this esteemed core unlocks a new dimension of chemical and pharmacological potential, giving rise to the isoquinoline carboxylic acids. These molecules are not merely synthetic curiosities; they are key intermediates and pharmacophores in the development of novel therapeutics, from anticancer agents to enzyme inhibitors.[1][4] This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of isoquinoline carboxylic acids, offering field-proven insights and detailed methodologies for the modern researcher.

The Dawn of Isoquinoline: From Coal Tar to the First Carboxylic Acids

The story of isoquinoline begins not in the pristine environment of a natural product, but in the industrial byproduct of coal tar. In 1885, Hoogewerf and van Dorp first isolated this structural isomer of quinoline through fractional crystallization of its acid sulfate.[3][5] This discovery of the parent heterocycle laid the groundwork for the subsequent exploration of its derivatives.

While the precise first synthesis of an isoquinoline carboxylic acid is not pinpointed to a single event, the early 20th century saw the emergence of synthetic methodologies that provided direct access to these functionalized molecules. A landmark development was the Reissert reaction , first described by Arnold Reissert in 1905.[6] This reaction, involving the treatment of isoquinoline with an acid chloride and potassium cyanide, followed by hydrolysis, provided a direct and practical route to isoquinoline-1-carboxylic acid .[6][7] This marked a pivotal moment, transitioning the study of isoquinoline carboxylic acids from the realm of hypothetical structures to tangible synthetic targets.

Concurrently, the understanding of the biosynthetic pathways of isoquinoline alkaloids was dawning. In the early 1910s, it was hypothesized that these complex natural products arose from amino acid precursors like L-DOPA, a notion that has since been firmly established.[2] This dual advancement—the development of synthetic routes and the elucidation of natural biosynthetic pathways—set the stage for a century of intensive research into the chemistry and pharmacology of isoquinoline carboxylic acids.

Classical Synthetic Strategies: The Foundation of a Field

The synthesis of the isoquinoline core has been dominated by a handful of powerful, name-brand reactions. These classical methods, while often requiring harsh conditions, remain staples in the synthetic chemist's toolbox for their reliability and robustness.[5][8]

The Bischler-Napieralski Reaction

Discovered in 1893 by August Bischler and Bernard Napieralski, this reaction is a cornerstone of isoquinoline synthesis.[8][9] It involves the intramolecular cyclization of a β-arylethylamide, typically promoted by a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).[9][10] The reaction proceeds via an electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline, which can then be oxidized to the aromatic isoquinoline.[8]

The choice of dehydrating agent is critical and depends on the electronic nature of the aromatic ring. Electron-rich systems undergo cyclization more readily, while electron-deficient systems require stronger reagents and higher temperatures.[8][9]

Mechanism of the Bischler-Napieralski Reaction

Caption: Mechanism of the Bischler-Napieralski Reaction.

The Pictet-Spengler Reaction

First reported in 1911 by Amé Pictet and Theodor Spengler, this reaction is a powerful method for synthesizing tetrahydroisoquinolines.[11][12] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[13] The reaction is particularly effective for electron-rich aromatic systems and can often proceed under mild, even physiological, conditions.[13]

Mechanism of the Pictet-Spengler Reaction

Caption: Mechanism of the Pictet-Spengler Reaction.

The Pomeranz-Fritsch Reaction

Also emerging in 1893, the Pomeranz-Fritsch reaction, developed by Cäsar Pomeranz and Paul Fritsch, provides a direct route to the isoquinoline nucleus from a benzaldehyde and an aminoacetaldehyde diethyl acetal.[14][15] The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, and proceeds through the formation of a Schiff base followed by cyclization.[16]

| Reaction | Starting Materials | Reagents & Conditions | Product | Typical Yield (%) |

| Bischler-Napieralski | β-Phenylethylamine, Acyl chloride/Anhydride | 1. Acylation; 2. Dehydrating agent (POCl₃, P₂O₅), Reflux | 3,4-Dihydroisoquinoline | 40-90 |

| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Acid catalyst (protic or Lewis) | Tetrahydroisoquinoline | 50-95 |

| Pomeranz-Fritsch | Benzaldehyde, Aminoacetaldehyde acetal | Strong acid (e.g., H₂SO₄), heat | Isoquinoline | 10-60 |

Table 1: A Comparative Overview of Classical Isoquinoline Synthesis Methods. [5]

Modern Synthetic Methodologies: A Paradigm Shift in Efficiency and Scope

While the classical methods are foundational, the last few decades have witnessed the development of more efficient, milder, and versatile approaches to the synthesis of isoquinoline carboxylic acids and their derivatives. These modern methods often leverage transition-metal catalysis and multicomponent reactions to achieve what was previously difficult or impossible.[17]

Transition-Metal-Catalyzed C-H Activation and Annulation

A significant advancement in isoquinoline synthesis has been the use of transition-metal catalysts, particularly rhodium(III) and palladium, to orchestrate C-H activation and annulation cascades.[18][19] These methods allow for the direct construction of the isoquinoline core from readily available starting materials, often with high atom economy and functional group tolerance.[16][18] For instance, Rh(III)-catalyzed annulation of benzamides with alkynes provides a powerful route to substituted isoquinolones.[16]

The Ugi Multicomponent Reaction

The Ugi reaction, a four-component reaction between an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide, has emerged as a powerful tool for generating molecular diversity.[20] This reaction can be ingeniously coupled with subsequent cyclization steps to afford complex isoquinoline structures, including isoquinolone-4-carboxylic acids.[21][22] This approach is particularly valuable in combinatorial chemistry and drug discovery for the rapid generation of compound libraries.[20][23]

Experimental Protocol: Ugi Reaction for the Synthesis of an Isoquinolone-4-Carboxylic Acid Precursor [21][22]

-

Reaction Setup: To a solution of a 2-halobenzoic acid (1.0 equiv) in 2,2,2-trifluoroethanol, add a 25% ammonia solution (1.1 equiv).

-

Component Addition: To the stirred solution, add the desired aldehyde (1.0 equiv) and isocyanide (1.0 equiv).

-

Reaction: Seal the reaction vessel and heat at 60 °C for 12 hours.

-

Work-up: Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography to yield the Ugi adduct.

-

Domino Reaction: The purified Ugi adduct can then be subjected to a copper-catalyzed domino reaction with a β-keto ester to construct the final isoquinolone-4-carboxylic acid derivative.

Workflow for Ugi-based Isoquinolone-4-Carboxylic Acid Synthesis

Caption: A two-stage workflow for the synthesis of isoquinolone-4-carboxylic acids via an Ugi multicomponent reaction followed by a copper-catalyzed domino reaction.

Isoquinoline Carboxylic Acids in Drug Discovery and Development

The true value of the isoquinoline carboxylic acid core lies in its profound impact on medicinal chemistry. Derivatives of these compounds have demonstrated a wide spectrum of biological activities and have been instrumental in the development of novel therapeutic agents.

Anticancer Activity

Isoquinoline derivatives have shown significant promise as anticancer agents, with their mechanisms of action often involving the inhibition of key enzymes and signaling pathways.[4] A notable example is their role as inhibitors of poly(ADP-ribose) polymerase (PARP) , an enzyme crucial for DNA repair.[1] PARP inhibitors are a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[1] Derivatives of 1-oxo-3,4-dihydroisoquinoline-4-carboxamide have been designed as potent PARP inhibitors.[1]

| Compound Type | Cancer Cell Line | IC₅₀ (µM) |

| Isoquinoline-hydrazinyl-thiazole hybrid | A549 (Lung) | 1.43 |

| Tetrahydroisoquinoline-stilbene derivative | A549 (Lung) | 0.025 |

| Sulfonamido-TET ethyl acrylate | HCT116 (Colon) | 0.48 |

Table 2: Selected Anticancer Activities of Isoquinoline Derivatives. [4]

Enzyme Inhibition

Beyond PARP, isoquinoline carboxylic acid derivatives have been developed as inhibitors of a range of other enzymes. For example, they have been investigated as inhibitors of kinases , such as protein kinase CK2 and PI3K, which are often dysregulated in cancer and other diseases.[24][25] The carboxylic acid moiety can serve as a key anchoring point for binding within the active site of these enzymes.

Anti-inflammatory and Other Activities

The biological activities of isoquinoline carboxylic acids extend to anti-inflammatory effects.[26][27] Certain derivatives have been shown to inhibit inflammatory pathways, such as those mediated by STING (stimulator of interferon genes).[27] The diverse pharmacological profile of this class of compounds also includes antiviral and antimicrobial activities, making them a rich source of inspiration for drug discovery across multiple therapeutic areas.[4]

Conclusion

The journey of isoquinoline carboxylic acids, from their conceptual beginnings rooted in the isolation of the parent heterocycle to their current status as sophisticated tools in drug discovery, is a testament to the enduring power of organic synthesis and medicinal chemistry. The classical synthetic methods, while over a century old, continue to provide a robust foundation for accessing this important scaffold. Meanwhile, modern methodologies, such as transition-metal catalysis and multicomponent reactions, have opened up new avenues for the efficient and diverse synthesis of these molecules. For researchers, scientists, and drug development professionals, the isoquinoline carboxylic acid core represents a landscape of untapped potential, with a rich history of discovery and a bright future of therapeutic innovation.

References

- Ma, Z.; Xiang, Z.; Luo, T.; Lu, K.; Xu, Z.; Chen, J.; Yang, Z. Synthesis of Functionalized Quinolines via Ugi and Pd-Catalyzed Intramolecular Arylation Reactions. J. Comb. Chem.2006, 8, 696–704.

- Hagel, J. M.; Facchini, P. J. Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant Cell Physiol.2013, 54, 647–672.

- Kozur, A.; et al. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. J. Enzyme Inhib. Med. Chem.2021, 36, 1845-1864.

- Hayrapetyan, D.; et al. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)

- Ugi, I. The Ugi Reaction. Angew. Chem. Int. Ed. Engl.1962, 1, 8-21.

- Chen, Y.; et al. Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. J. Org. Chem.2021, 86, 10459–10470.

- Abdel-Wahab, B. F.; et al.

- Chuang, S.-C.; Gandeepan, P.; Cheng, C.-H. Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Org. Lett.2013, 15, 5118–5121.

-

Organic Chemistry Portal. Isoquinoline synthesis. Available online: [Link] (accessed on 14 March 2026).

- Gandeepan, P.; et al. Recent Advances in the 3d-Transition-Metal-Catalyzed Synthesis of Isoquinolines and its Derivatives. Asian J. Org. Chem.2024, 13, e202300603.

-

Wikipedia. Bischler–Napieralski reaction. Available online: [Link] (accessed on 14 March 2026).

- El-Remaily, M. A. A.; et al.

-

ResearchGate. Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. Available online: [Link] (accessed on 14 March 2026).

- Wang, C.; et al. Synthesis of isoquinolines via Rh-catalyzed C–H activation/C–N cyclization with diazodiesters or diazoketoesters as a C2 source. Org. Biomol. Chem.2016, 14, 7837-7841.

- Chrzanowska, M.; Grajewska, A.; Rozwadowska, M. D. Asymmetric Synthesis of Isoquinoline Alkaloids: 2004-2015. Chem. Rev.2016, 116, 12369–12465.

- Wang, Y.; et al. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. Eur. J. Med. Chem.2023, 259, 115682.

- Name Reactions in Organic Synthesis. Reissert Reaction. Available online: (accessed on 14 March 2026).

- Yin, X. H.; et al. Synthesis of Isoquinoline-1, 3-Dicarboxylic Acid. Chin. Chem. Lett.1999, 10, 907-910.

-

ResearchGate. Synthesis of isoquinolinone via palladium-catalyzed C–H activation annulation. Available online: [Link] (accessed on 14 March 2026).

-

MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available online: [Link] (accessed on 14 March 2026).

- Virkkunen, J.; et al. Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones. ACS Omega2020, 5, 13083–13093.

- Google Patents. WO2002090334A1 - Isoquinolinone derivatives as parp inhibitors. Available online: (accessed on 14 March 2026).

-

Taylor & Francis Online. Convenient Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid Derivatives via Isocyanide-Based, Three-Component Reactions. Available online: [Link] (accessed on 14 March 2026).

-

Wikipedia. Isoquinoline. Available online: [Link] (accessed on 14 March 2026).

- Kametani, T.; Fukumoto, K. Syntheses of Isoquinoline Alkaloids by a Systematic Design. Acc. Chem. Res.1972, 5, 212-219.

-

ResearchGate. Analgesic, anti-inflammatory and antipyretic evaluations of new isoquinoline derivatives. Available online: [Link] (accessed on 14 March 2026).

- Rozwadowska, M. D. Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015. Chem. Rev.2016, 116, 12369-12465.

-

MDPI. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Available online: [Link] (accessed on 14 March 2026).

-

International Journal of Pharmaceutical Sciences and Research. Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Available online: [Link] (accessed on 14 March 2026).

-

PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Available online: [Link] (accessed on 14 March 2026).

-

ResearchGate. Transition‐Metal‐Catalyzed synthesis of isoquinolines. Available online: [Link] (accessed on 14 March 2026).

- E-book. Isoquinoline. Available online: (accessed on 14 March 2026).

-

SlideShare. Preparation and Properties of Isoquinoline. Available online: [Link] (accessed on 14 March 2026).

-

ResearchGate. Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. Available online: [Link] (accessed on 14 March 2026).

-

Wikipedia. Reissert reaction. Available online: [Link] (accessed on 14 March 2026).

-

IAEA. A review on transition-metal mediated synthesis of quinolines. Available online: [Link] (accessed on 14 March 2026).

-

MDPI. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Available online: [Link] (accessed on 14 March 2026).

-

ACS Publications. Synthesis of Isoquinoline Acids. Available online: [Link] (accessed on 14 March 2026).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Isoquinoline - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]

- 6. Reissert reaction - Wikipedia [en.wikipedia.org]

- 7. Reissert Reaction (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2002090334A1 - Isoquinolinone derivatives as parp inhibitors - Google Patents [patents.google.com]

- 10. uop.edu.pk [uop.edu.pk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. Isoquinoline synthesis [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Ugi reaction - Wikipedia [en.wikipedia.org]

- 21. Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Scaffold Engineering: Homologues and Analogues of 8-Chloroisoquinoline-4-carboxylic acid in Medicinal Chemistry

Executive Summary

The rational design of small-molecule therapeutics heavily relies on privileged scaffolds that offer predictable pharmacokinetics and versatile functionalization vectors. 8-Chloroisoquinoline-4-carboxylic acid (CAS: 1824065-62-4) has emerged as a critical building block in modern drug discovery[1][2]. By combining the rigid, aromatic lipophilicity of the isoquinoline core with the steric and electronic influence of the 8-chloro substituent, this molecule serves as a highly tunable precursor for developing selective inhibitors and antagonists across multiple therapeutic areas, including virology, neurology, and oncology.

This technical whitepaper deconstructs the structural logic, synthetic methodologies, and pharmacological applications of 8-chloroisoquinoline-4-carboxylic acid, its homologues, and its analogues.

Structural Profiling & Physicochemical Causality

The utility of 8-chloroisoquinoline-4-carboxylic acid is dictated by the precise spatial arrangement of its functional groups.

-

The 8-Chloro Substituent: Positioned peri to the 1-position and in close proximity to the isoquinoline nitrogen, the chlorine atom exerts significant steric hindrance. This bulk restricts the rotational freedom of adjacent substituents, effectively locking the molecule into a bioactive conformation. Furthermore, the electron-withdrawing nature of the halogen modulates the pKa of the isoquinoline nitrogen, while simultaneously providing a highly directional vector for halogen bonding within hydrophobic protein pockets.

-

The 4-Carboxylic Acid: This moiety acts as the primary synthetic handle. In medicinal chemistry, it is predominantly utilized for amide coupling to explore structure-activity relationships (SAR)[3]. The resulting amides act as crucial hydrogen bond donors/acceptors, frequently interacting with backbone residues of target proteins.

SAR logic for 8-chloroisoquinoline-4-carboxylic acid derivatives.

Homologues and Analogues: Expanding the Chemical Space

To optimize target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, researchers synthesize various homologues and analogues of the parent scaffold.

Homologues (Chain Extensions)

Homologation typically involves the insertion of methylene (-CH2-) spacers. For example, converting the 4-carboxylic acid to a 4-acetic acid derivative increases the flexibility of the resulting amide bond, allowing the terminal pharmacophore to reach deeper into extended binding pockets (such as the S1' subsite in viral proteases).

Analogues (Substituent and Core Variations)

-

Halogen Swaps (8-Fluoro / 8-Bromo): Replacing chlorine with fluorine reduces steric bulk while maintaining electronegativity, often improving blood-brain barrier (BBB) penetration. Conversely, an 8-bromo analogue enhances halogen bonding strength but increases lipophilicity (LogP), which can lead to off-target toxicity.

-

Saturation State (Tetrahydroisoquinolines): Reduction of the aromatic ring yields 8-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid . This introduces an sp3-hybridized carbon framework, increasing the three-dimensionality (Fsp3) of the molecule. Such derivatives have shown potent efficacy as non-competitive AMPA receptor antagonists for anticonvulsant therapies[4].

-

Core Isomerism (Quinolines): Shifting the nitrogen atom to create 8-chloroquinoline-4-carboxylic acid alters the dipole moment and hydrogen-bonding network. Quinoline-based analogues have been identified as selective inhibitors of CTP synthetase, demonstrating potent antibacterial activity against Bacillus subtilis[5].

Quantitative Data Summary

| Compound Scaffold | Substituent Variations | MW ( g/mol ) | ClogP (est.) | Primary Pharmacological Target |

| 8-Chloroisoquinoline-4-carboxylic acid | Core (8-Cl, 4-COOH) | 207.61 | 2.1 | Intermediate / Building Block |

| 8-Fluoro analogue | 8-F | 191.16 | 1.8 | NK3 Receptor Antagonism[6] |

| Tetrahydroisoquinoline analogue | 8-Cl, 1,2,3,4-THIQ | 211.64 | 1.5 | AMPA Receptor Antagonism[4] |

| Quinoline analogue | 8-Cl, Quinoline core | 207.61 | 2.2 | CTP Synthetase Inhibition[5] |

Experimental Workflows (Self-Validating Systems)

To ensure high-fidelity data and reproducible synthesis, the following protocols are engineered with built-in causality and self-validation loops.

Protocol 1: HATU-Mediated Amide Coupling of the 4-Carboxylic Acid

Isoquinoline-4-carboxylic acids are frequently coupled with complex amines to generate inhibitors for targets like the SARS-CoV-2 3CLpro enzyme[3].

-

Causality: The electron-deficient nature of the halogenated isoquinoline ring reduces the nucleophilicity of the carboxylate. Standard carbodiimides (e.g., EDC) often fail to achieve full conversion. HATU is selected because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, accelerating aminolysis. N,N-Diisopropylethylamine (DIEA) is used as a sterically hindered, non-nucleophilic base to maintain the amine in its reactive free-base form without competing for the active ester.

-

Self-Validating Methodology:

-

Dissolve 8-chloroisoquinoline-4-carboxylic acid (1.0 eq) and HATU (1.5 eq) in anhydrous DCM/DMF (4:1 v/v).

-

Add DIEA (3.0 eq) and stir at 25°C for 15 minutes to pre-form the active ester.

-

Add the target amine (1.2 eq) dropwise.

-

Validation Checkpoint: At t=2 hours, sample 10 µL for LC-MS.

-

System Logic: If the active ester mass is present but the product mass [M+H]+ is <95% of the total ion count, it indicates amine protonation or steric stalling. The protocol dictates the immediate addition of 0.5 eq of DIEA and a temperature increase to 35°C, followed by re-evaluation at 3 hours.

-

Upon >95% conversion, quench with saturated NaHCO3, extract with EtOAc, and purify via prep-HPLC.

-

Self-validating workflow for HATU-mediated amide coupling.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Target Binding

To evaluate the binding of synthesized analogues to target proteins (e.g., 3CLpro), ITC is utilized[3].

-

Causality: While IC50 values provide functional data, they are heavily dependent on assay conditions. ITC directly measures the thermodynamic parameters (ΔH, ΔS), revealing whether the 8-chloro substitution drives binding through enthalpic gains (e.g., optimal halogen bonding) or entropic gains (e.g., displacement of ordered water molecules).

-

Self-Validating Methodology:

-

Dialyze the target protein (e.g., 3CLpro at 25 µM) and the analogue (255 µM) into the exact same buffer (20 mM HEPES, pH 7.4, 150 mM NaCl, 0.625% DMSO) to prevent heat of mixing artifacts.

-

Perform 19 injections of 2 µL of the analogue into the protein cell at 25°C.

-

Validation Checkpoint: Perform a reverse-titration control (analogue injected into buffer alone).

-

System Logic: If the heat of dilution in the control exceeds 10% of the total binding heat observed in the primary experiment, the system flags the data for compound aggregation artifacts. The protocol then requires the addition of 0.05% Tween-20 to the buffer and a repeat of the dialysis and titration.

-

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. 8-CHLOROISOQUINOLINE-4-CARBOXYLIC ACID | 1824065-62-4 [sigmaaldrich.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. A Small Molecule Inhibitor of CTP Synthetase Identified by Differential Activity on a Bacillus subtilis Mutant Deficient in Class A Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2008131779A1 - Isoquinolinone derivatives as nk3 antagonists - Google Patents [patents.google.com]

The Privileged Scaffold: Quinoline-4-Carboxylic Acids in Next-Generation Therapeutics

Executive Summary

Quinoline-4-carboxylic acids (historically known as cinchoninic acids) represent a highly privileged heterocyclic scaffold in modern medicinal chemistry[1]. Comprising a fused benzene and pyridine ring system topped with a strategically positioned carboxylic acid, this structural motif allows for precise structural modifications. By fine-tuning lipophilicity, hydrogen-bonding capacity, and target affinity, researchers have successfully leveraged quinoline-4-carboxylic acids across a diverse array of therapeutic areas, most notably in oncology, immunosuppression, epigenetic modulation, and antiparasitic drug development[2].

Core Therapeutic Modalities & Mechanistic Pathways

Oncology and Immunosuppression: DHODH Inhibition

Dihydroorotate dehydrogenase (DHODH) is an essential mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate, a committed and rate-limiting step in the de novo biosynthesis of pyrimidines[3]. Inhibiting this enzyme aggressively depletes intracellular pyrimidine pools, halting rapid cell cycle progression at the S-phase, which is highly desirable in both cancer therapy and immunosuppression[4].

Quinoline-4-carboxylic acids, exemplified by the clinical candidate brequinar and its modern analogs, are exceptionally potent DHODH inhibitors[5]. Mechanistically, the carboxylic acid moiety is non-negotiable; it anchors the molecule within the enzyme's ubiquinone-binding channel by forming a critical salt bridge with Arg136 and a hydrogen bond with Gln47. Recent structure-guided drug design has optimized this scaffold to form novel water-mediated hydrogen bonds with Thr63 and Tyr356. This causality-driven design successfully lowered the partition coefficient (cLogP) to improve aqueous solubility while yielding highly potent compounds, such as "Compound 41", which boasts an IC50 of 9.71 nM and an impressive oral bioavailability of 56%[6].

Epigenetic Modulation: SIRT3 Inhibition in Leukemia

Beyond traditional enzyme inhibition, quinoline-4-carboxylic acids have recently emerged as epigenetic modulators. Sirtuin 3 (SIRT3) is a mitochondrial NAD+-dependent deacetylase heavily implicated in the survival of mixed-lineage leukemias (MLLr)[7].

Researchers have discovered that 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives act as highly selective SIRT3 inhibitors[7]. The lead molecule, "P6", demonstrated an IC50 of 7.2 µM against SIRT3, with strong selectivity over off-target isoforms SIRT1 and SIRT2[7]. Rather than triggering direct apoptosis, the mechanistic causality of P6 lies in its ability to induce G0/G1 phase cell cycle arrest and force leukemic cell differentiation, establishing this scaffold as a breakthrough lead for differentiation therapy[7].

Antiparasitic Activity: Leishmania N-Myristoyltransferase (LmNMT) Inhibition

Leishmaniasis remains a critical neglected tropical disease requiring safer and more efficacious treatments[8]. Recent in silico inverse virtual screening and pharmacokinetic profiling have identified 2-aryl-quinoline-4-carboxylic acid derivatives as high-affinity inhibitors of Leishmania major N-myristoyltransferase (LmNMT), an enzyme vital for parasite survival[9].

The structural causality here is twofold: the 2-aryl substitution maximizes hydrophobic packing within the NMT binding pocket, while the quinoline-4-carboxylic acid core ensures an optimal absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile[10]. Crucially, unlike many existing antiparasitics, these derivatives demonstrate a predicted absence of CYP3A4 inhibition, drastically reducing the risk of hepatotoxicity and adverse drug-drug interactions[11].

Quantitative Data: Therapeutic Efficacy Matrix

The following table summarizes the quantitative biological activity of key quinoline-4-carboxylic acid derivatives across their respective therapeutic targets.

| Compound Designation | Primary Target | IC50 Value | Primary Indication | Key Pharmacokinetic / Biological Feature |

| Compound 41 | Human DHODH | 9.71 ± 1.4 nM | Oncology / Autoimmune | 56% Oral Bioavailability (F); t1/2 = 2.78 h |

| Compound 43 | Human DHODH | 26.2 ± 1.8 nM | Oncology / Autoimmune | Novel water-mediated H-bond with Thr63 |

| Molecule P6 | Human SIRT3 | 7.2 µM | MLLr Leukemia | Induces G0/G1 arrest; Selectivity over SIRT1/2 |

| 1g (2-Aryl Analog) | LmNMT | High Affinity* | Leishmaniasis | High solubility; Zero predicted CYP3A4 inhibition |

*Determined via rigorous in silico molecular dynamics and binding free energy calculations.

Experimental Methodologies & Self-Validating Protocols

Synthesis Workflow: The Pfitzinger Reaction

The Pfitzinger condensation is the most robust and versatile method for synthesizing 2-substituted quinoline-4-carboxylic acids[2].

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve 1.0 equivalent of isatin (e.g., 5,7-dichloroisatin) and 1.2 equivalents of the target aryl methyl ketone (e.g., 4-acetylbiphenyl) in a 3:1 mixture of ethanol and water[10].

-

Base Catalysis: Slowly add 4.0 equivalents of potassium hydroxide (KOH) to the stirring mixture.

-

Causality: KOH is a strong base required to hydrolyze the lactam ring of isatin, generating the reactive isatoic acid intermediate. The aqueous ethanol solvent system is deliberately chosen to solubilize both the highly polar potassium salts and the lipophilic organic ketone.

-

-

Condensation & Cyclization: Reflux the mixture at 80°C for 12–24 hours.

-

Validation Checkpoint: Extract a 0.5 mL aliquot, cool it, and add 1M HCl. If a heavy precipitate forms instantly, the cyclization is complete. If the solution remains clear or oily, reflux must continue. This ensures the reaction is self-monitoring.

-

Isolation: Cool the bulk mixture to 0°C and acidify dropwise with 6M HCl until pH 3 is reached.

-

Causality: The product exists as a soluble potassium carboxylate salt in the basic medium. Acidification protonates the carboxylate, drastically reducing its aqueous solubility and driving the precipitation of the pure quinoline-4-carboxylic acid[2].

-

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol.

Biological Evaluation: In Vitro DHODH Inhibition Assay

Because DHODH activity cannot be easily measured directly via UV-Vis spectroscopy, a coupled colorimetric assay is utilized[12].

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a working buffer of 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.1% Triton X-100.

-

Causality: Triton X-100 is a non-ionic detergent critical for preventing the aggregation of highly lipophilic quinoline inhibitors and the decylubiquinone coenzyme in the aqueous buffer, ensuring accurate Michaelis-Menten kinetics.

-

-

Reagent Addition: To a 96-well plate, add recombinant human DHODH (10 nM final), 100 µM decylubiquinone, 60 µM 2,6-dichloroindophenol (DCIP), and the quinoline-4-carboxylic acid inhibitor at varying concentrations.

-

Causality: Decylubiquinone mimics endogenous coenzyme Q10, acting as an electron shuttle. DCIP acts as the terminal electron acceptor, changing from blue (oxidized) to colorless (reduced) at 600 nm, allowing real-time kinetic tracking.

-

-

Validation Checkpoint (Blanking): Incubate the mixture for 5 minutes without the substrate. The absorbance at 600 nm must remain perfectly flat. A drifting baseline indicates auto-reduction of DCIP or buffer contamination, invalidating the assay.

-

Initiation: Add 1 mM dihydroorotate (substrate) to initiate the reaction.

-

Measurement: Monitor the decrease in absorbance at 600 nm over 10 minutes to calculate the initial velocity (V0) and derive the IC50.

Visualizations

Mechanism of DHODH inhibition by quinoline-4-carboxylic acids leading to cell cycle arrest.

Logical workflow of the Pfitzinger reaction for synthesizing quinoline-4-carboxylic acids.

References

-

Madak, J. T., Cuthbertson, C. R., Miyata, Y., Tamura, S., Petrunak, E. M., Stuckey, J. A., Han, Y., He, M., Sun, D., Showalter, H. D., & Neamati, N. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5162–5186.[Link]

-

Hui, Q., Li, X., Fan, W., Gao, C., Zhang, L., Qin, H., Wei, L., & Zhang, L. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067.[Link]

-

da Silva, M. C., Viana, J. d. O., Olegário, T. R., Sabino, J. M., Barbosa, E. G., Chaves, E. J. F., Rocha, G. B., Lima-Junior, C. G., & Weber, K. C. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology, 16, 1621059.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sci-Hub. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives / Biochemical Pharmacology, 1998 [sci-hub.box]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]

- 11. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]

- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

8-Chloroisoquinoline-4-carboxylic acid protein binding characteristics

An In-depth Technical Guide to the Protein Binding Characteristics of 8-Chloroisoquinoline-4-carboxylic Acid

Authored by: A Senior Application Scientist

Preamble: Charting a Course for Target Deconvolution

In the landscape of contemporary drug discovery, small molecules with privileged scaffolds, such as the isoquinoline core, represent a fertile ground for therapeutic innovation. The subject of this guide, 8-Chloroisoquinoline-4-carboxylic acid, is a synthetic compound belonging to this promising class. While the broader family of isoquinoline derivatives has been recognized for a diverse range of biological activities, including anticancer and antimicrobial effects, the specific protein binding partners of this particular molecule remain largely uncharacterized in publicly available literature.[1][2]

This document, therefore, serves as a forward-looking technical guide for researchers, scientists, and drug development professionals. It is designed not as a retrospective summary of existing data, but as a comprehensive roadmap for the systematic investigation of the protein binding characteristics of 8-Chloroisoquinoline-4-carboxylic acid. We will proceed from the foundational principles of target identification to the intricate details of biophysical characterization, providing both the "how" and the "why" behind each experimental choice. Our approach is grounded in established scientific methodologies and the collective experience of navigating the complexities of small molecule-protein interactions.

Part 1: Foundational Insights and Hypothesized Protein Targets

The isoquinoline scaffold is a recurring motif in a multitude of natural and synthetic compounds that exhibit significant pharmacological properties.[2] These activities often stem from the ability of these molecules to bind to and modulate the function of specific proteins.[3] Natural isoquinoline alkaloids, for instance, are known to interact with functional proteins and nucleic acids, while synthetic derivatives have been developed to target enzymes crucial for cell proliferation and survival, such as tubulin and various kinases.[1][3]

Given the structural features of 8-Chloroisoquinoline-4-carboxylic acid—a heterocyclic aromatic system with a chlorine substituent and a carboxylic acid group—we can formulate initial hypotheses about its potential protein targets. The carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions, common features in ligand-protein recognition. The chloro-substituted isoquinoline core provides a scaffold that can be accommodated in various binding pockets.

Based on the known targets of structurally related compounds, we can surmise that 8-Chloroisoquinoline-4-carboxylic acid may interact with:

-

Kinases: The "chloroisoquinoline amine" scaffold has been noted for its potent inhibitory activity against various kinases involved in cancer progression.[4]

-

Dihydroorotate Dehydrogenase (DHODH): Quinoline-4-carboxylic acid derivatives are known inhibitors of this key enzyme in pyrimidine biosynthesis, which is a target for anticancer and anti-inflammatory drugs.[5][6]

-

Serum Albumins: Many small molecules bind to transport proteins like human serum albumin (HSA) and bovine serum albumin (BSA), which can affect their bioavailability and half-life.[3][7]

The following sections will detail the experimental workflows to test these hypotheses and to identify novel binding partners.

Part 2: Experimental Workflows for Target Identification and Validation

The journey to elucidating the protein binding characteristics of a novel compound begins with broad, unbiased screening methods and progressively narrows down to highly specific, quantitative techniques.

Initial Target Identification: Casting a Wide Net

To identify potential protein binders from a complex biological mixture, such as a cell lysate, several powerful techniques can be employed.

2.1.1. Affinity Chromatography-Mass Spectrometry (AC-MS)

This is a classic and effective method for target identification. The core principle involves immobilizing the small molecule of interest on a solid support and then passing a cell lysate over this "bait" to capture interacting proteins.

Experimental Protocol: AC-MS for 8-Chloroisoquinoline-4-carboxylic acid

-

Immobilization of the Ligand:

-

The carboxylic acid group of 8-Chloroisoquinoline-4-carboxylic acid provides a convenient handle for covalent attachment to an amine-functionalized chromatography resin (e.g., NHS-activated sepharose).

-

Rationale: This creates a stable linkage that prevents the ligand from leaching during the experiment. The reaction typically involves activating the carboxylic acid with a carbodiimide (e.g., EDC) and N-hydroxysuccinimide (NHS) to form an active ester that readily reacts with the primary amines on the resin.

-

-

Preparation of Cell Lysate:

-

Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected) and harvest the cells.

-

Lyse the cells in a non-denaturing buffer containing a mild detergent (e.g., NP-40 or CHAPS) and protease inhibitors.

-

Rationale: Maintaining the native conformation of proteins is crucial for preserving their binding activity.

-

-

Affinity Chromatography:

-

Incubate the cell lysate with the ligand-immobilized resin.

-

Wash the resin extensively with the lysis buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a competitive ligand (if known), or more commonly, by changing the pH or ionic strength of the buffer, or by using a denaturant (e.g., SDS).

-

-

Protein Identification by Mass Spectrometry:

-

The eluted proteins are separated by SDS-PAGE, and the protein bands are excised and digested with trypsin.

-

The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The peptide fragmentation patterns are used to identify the proteins by searching against a protein database.

-

Diagram: Affinity Chromatography-Mass Spectrometry Workflow

Caption: Workflow for identifying protein targets using AC-MS.

Quantitative Characterization of Binding Interactions

Once putative protein targets have been identified, the next critical step is to validate and quantify these interactions. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards for this purpose.

2.2.1. Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (in this case, the protein) to a ligand (our small molecule) immobilized on a sensor surface in real-time. It provides kinetic data (association and dissociation rates) and affinity data (the equilibrium dissociation constant, KD).

Experimental Protocol: SPR Analysis

-

Immobilization of the Ligand:

-

Similar to AC-MS, the carboxylic acid of 8-Chloroisoquinoline-4-carboxylic acid can be used for covalent immobilization onto a sensor chip with a carboxymethylated dextran surface via amine coupling.

-

-

Binding Analysis:

-

A solution of the purified target protein (analyte) is flowed over the sensor surface at various concentrations.

-

The change in the refractive index at the surface, which is proportional to the mass of bound protein, is monitored over time. This generates a sensorgram.

-

-

Data Analysis:

-

The association and dissociation phases of the sensorgram are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

-

The equilibrium dissociation constant (KD) is calculated as kd/ka.

-

Diagram: SPR Sensorgram Interpretation

Caption: A conceptual SPR sensorgram showing different phases of binding.

2.2.2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. It is the only technique that can determine all thermodynamic parameters of binding (enthalpy, entropy, and stoichiometry) in a single experiment.

Experimental Protocol: ITC Analysis

-

Sample Preparation:

-

The purified target protein is placed in the sample cell of the calorimeter.

-